Cas no 10163-83-4 ([(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate)

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate structure
10163-83-4 structure
Product Name:[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Numero CAS:10163-83-4
MF:C28H42O7
MW:490.628889560699
CID:199546
PubChem ID:202357
Update Time:2025-04-19

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Pregn-5-en-20-one,11-(acetyloxy)-3,14-dihydroxy-12-(3-methyl-1-oxobutoxy)-, (3b,11a,12b,14b)- (9CI)
    • Drevogenin A
    • [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
    • Pregn-5-en-20-one,11-(acetyloxy)-3,14-dihydroxy-12-(3-methyl-1-oxobutoxy)-, (3b,11a,12b,14b)- ...
    • [ "" ]
    • 11α-Acetoxy-3β,14β-dihydroxy-12β-[(3-methyl-1-oxobutyl)oxy]pregn-5-en-20-one
    • [(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,
    • 14-beta-Pregn-5-en-20-one, 3-beta,11-alpha,12-beta,14-tetrahydroxy-, 11-acetate 12-isovalerate
    • 11alpha-Acetoxy-3beta,14beta-dihydroxy-12beta-[(3-methyl-1-oxobutyl)oxy]pregn-5-en-20-one
    • AKOS040761642
    • 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate
    • 14-Pregn-5-en-20-one, 3,11,12,14-tetrahydroxy-, 11-acetate 12-isovalerate
    • 10163-83-4
    • Pregn-5-en-20-one, 11-(acetyloxy)-3,14-dihydroxy-12-(3-methyl-1-oxobutoxy)-, (3beta,11alpha,12beta,14beta)-
    • F92742
    • DTXSID80906410
    • Pregn-5-en-20-one, 11-(acetyloxy)-3,14-dihydroxy-12-(3-methyl-1-oxobutoxy)-, (3-beta,11-alpha,12-beta,14-beta)-
    • ((3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta(a)phenanthren-12-yl) 3-methylbutanoate
    • [(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
    • Inchi: 1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1
    • Chiave InChI: VZYFPJYRFFDDKS-GJULNNQYSA-N
    • Sorrisi: O[C@]12CC[C@H](C(C)=O)[C@@]1(C)[C@@H]([C@H]([C@@H]1[C@@]3(C)CC[C@@H](CC3=CC[C@@H]21)O)OC(C)=O)OC(CC(C)C)=O

Proprietà calcolate

  • Massa esatta: 490.29316
  • Massa monoisotopica: 490.29305367g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 7
  • Complessità: 924
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 110
  • XLogP3: 2.9

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.0±0.1 g/cm3
  • Punto di ebollizione: 183.1±7.0 °C at 760 mmHg
  • Punto di infiammabilità: 67.6±18.2 °C
  • PSA: 110.13
  • Pressione di vapore: 0.8±0.3 mmHg at 25°C

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Informazioni sulla sicurezza

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3894-1 mg
Drevogenin A
10163-83-4
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN3894-5 mg
Drevogenin A
10163-83-4 98%
5mg
¥ 2,760 2023-07-11
TargetMol Chemicals
TN3894-1 mL * 10 mM (in DMSO)
Drevogenin A
10163-83-4 98%
1 mL * 10 mM (in DMSO)
¥ 2860 2023-09-15
TargetMol Chemicals
TN3894-5mg
Drevogenin A
10163-83-4
5mg
¥ 2760 2024-07-20
A2B Chem LLC
AA06315-5mg
Drevogenin A
10163-83-4
5mg
$494.00 2024-04-20
TargetMol Chemicals
TN3894-1 ml * 10 mm
Drevogenin A
10163-83-4
1 ml * 10 mm
¥ 2860 2024-07-20

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Letteratura correlata

Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti